molecular formula C20H18N2O4 B2448077 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 902303-18-8

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2448077
CAS RN: 902303-18-8
M. Wt: 350.374
InChI Key: USZWFQANOIEYEX-UHFFFAOYSA-N
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Description

“N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound that contains a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, containing a benzene ring fused to a pyridine at two adjacent carbon atoms . The compound also contains a benzodioxine group and a carboxamide group. The 4-hydroxy-2-quinolones, which are related to this compound, have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Scientific Research Applications

Pharmacological Properties

One study explores the pharmacological properties of a novel κ-opioid receptor antagonist, highlighting its potent, selective, and long-acting nature in blocking anticociceptive activity without deriving from traditional opiate compounds. This research emphasizes the potential therapeutic applications in treating opioid-related disorders and enhancing our understanding of opioid receptor functions (Carroll et al., 2004).

Synthesis and Antitumor Activity

Another area of research focuses on the synthesis and evaluation of derivatives for their antitumor activities. For instance, the synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have been investigated, showing significant activity against leukemia in mice. This suggests the potential of these compounds in developing new anticancer drugs (Liu et al., 1995).

Fluorescent Sensing

Research in fluorescent sensing demonstrates the development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole, showing highly Hg2+-selective fluorescence enhancing properties. This indicates its utility in environmental monitoring and the detection of hazardous substances (Song et al., 2006).

Synthesis and Evaluation of Antipsychotic Agents

The synthesis and evaluation of heterocyclic analogues as potential antipsychotic agents represent another application. These analogues have been assessed for their binding to various receptors and their ability to antagonize specific behavioral responses in models, suggesting their potential in treating psychiatric disorders (Norman et al., 1996).

Metabolism and Disposition Studies

Metabolism and disposition studies, such as the one conducted on SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the pharmacokinetics and metabolic pathways of novel therapeutic compounds. Understanding these aspects is crucial for drug development and safety assessment (Renzulli et al., 2011).

properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-22(11-13-10-19(23)21-15-7-3-2-6-14(13)15)20(24)18-12-25-16-8-4-5-9-17(16)26-18/h2-10,18H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZWFQANOIEYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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